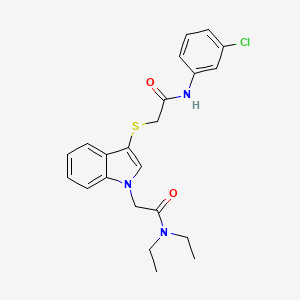

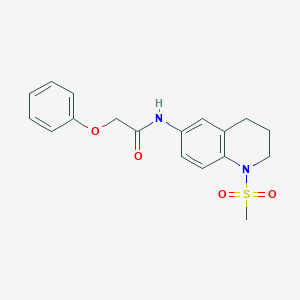

![molecular formula C15H15ClN2O3 B2681981 Methyl 2-[[(E)-3-(4-chlorophenyl)-2-methylprop-2-enoyl]-(cyanomethyl)amino]acetate CAS No. 1445764-48-6](/img/structure/B2681981.png)

Methyl 2-[[(E)-3-(4-chlorophenyl)-2-methylprop-2-enoyl]-(cyanomethyl)amino]acetate

カタログ番号 B2681981

CAS番号:

1445764-48-6

分子量: 306.75

InChIキー: SVMHHGPGBICAFP-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate was transformed into N-alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamides and methyl-2-[(3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoyl)amino]alkanoates via DCC and azide by the reaction with amines and amino acid esters .科学的研究の応用

1. Synthesis and Chemical Transformation

- Methyl 2-amino-2-(2-chlorophenyl)acetate is used in the synthesis of Clopidogrel bisulfate, a critical intermediate. This synthesis method offers advantages like high yield and good quality, which is suitable for industrial applications (Hu Jia-peng, 2012).

- Methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its analogs are versatile synthons for preparing various heterocyclic systems like pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles (Lucija Pizzioli et al., 1998).

2. Photopolymerization

- A derivative of methyl 2-aminoacetate containing a chromophore group is used as a photoiniferter in nitroxide-mediated photopolymerization. This compound undergoes decomposition under UV irradiation, generating alkyl and nitroxide radicals (Y. Guillaneuf et al., 2010).

3. Optimization of Synthesis Processes

- Optimized synthesis methods for compounds like Methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride have been developed, providing high yields and specific reaction conditions suitable for industrial production (Wang Guo-hua, 2008).

4. Derivatization for GC Analysis

- Methyl esters of chlorophenoxy acids have been prepared using trimethylsilyldiazomethane for gas chromatography analysis. This method offers a safer alternative to traditional methods and is applicable for analyzing various herbicides (A. Ranz et al., 2008).

5. Antitumor Applications

- Some benzophenone analogues synthesized from methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate exhibit potent anti-tumor and proapoptotic effects in Ehrlich ascites tumor cells, suggesting potential clinical applications (B. T. Prabhakar et al., 2006).

特性

IUPAC Name |

methyl 2-[[(E)-3-(4-chlorophenyl)-2-methylprop-2-enoyl]-(cyanomethyl)amino]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O3/c1-11(9-12-3-5-13(16)6-4-12)15(20)18(8-7-17)10-14(19)21-2/h3-6,9H,8,10H2,1-2H3/b11-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVMHHGPGBICAFP-PKNBQFBNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=C(C=C1)Cl)C(=O)N(CC#N)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=C(C=C1)Cl)/C(=O)N(CC#N)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

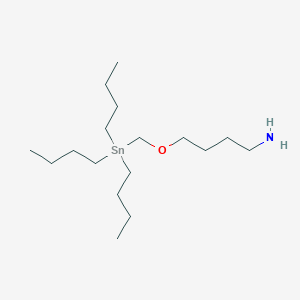

4-((Tributylstannyl)methoxy)butan-1-amine

1577233-75-0

![(Z)-4-benzoyl-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2681906.png)

![4-methyl-N-[2-(4-oxo-6-propyl-1,3-diazinan-2-yl)-5-thiophen-2-ylpyrazol-3-yl]benzamide](/img/structure/B2681908.png)

![2-[Amino(benzylsulfanyl)methylidene]propanedinitrile](/img/structure/B2681911.png)

![N-(2-(1H-indol-3-yl)ethyl)-2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2681912.png)

![6-(((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-((tetrahydrofuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2681921.png)